

Yeats4-IN-1: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest		
Compound Name:	Yeats4-IN-1	
Cat. No.:	B12406957	Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the YEATS4 inhibitor, **Yeats4-IN-1**, with alternative compounds. The content is supported by experimental data to delineate its performance and potential as a therapeutic agent.

The YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical reader of histone acetylation marks, playing a significant role in chromatin remodeling and gene transcription. Its over-expression has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), making it an attractive target for therapeutic intervention. **Yeats4-IN-1** has emerged as a potent and selective small molecule inhibitor of YEATS4. This guide will compare its effects both in laboratory settings (in vitro) and in living organisms (in vivo) with other known YEATS4 inhibitors.

In Vitro Effects: Potency and Cellular Engagement

In vitro studies are fundamental in determining a compound's direct interaction with its target and its effects on cellular functions. For **Yeats4-IN-1** and its alternatives, these studies have primarily focused on binding affinity, cellular target engagement, and the impact on cancer cell proliferation.

Yeats4-IN-1, identified as compound 4d in the scientific literature, demonstrates high-affinity binding to the YEATS4 protein.[1][2] Alternative inhibitors, such as dimeric compounds, have also been developed and show potent inhibition of YEATS4 activity.[3][4]



Inhibitor	Target	Assay Type	Metric	Value (nM)	Cell Line
Yeats4-IN-1 (Compound 4d)	YEATS4	Binding Assay	Ki	33	-
YEATS4	Isothermal Titration Calorimetry (ITC)	Kd	52.7	-	
Compound 4e (analogue of Yeats4-IN- 1)	YEATS4	NanoBRET Assay	IC50	300	HEK293
Dimeric Inhibitor (Compound 19)	YEATS4 (GAS41)	AlphaScreen	IC50	<100	-
YEATS4 (GAS41)	NanoBiT Assay	IC50	~6000	A549	
YEATS4 (GAS41)	Cell Proliferation (NSCLC)	GI50	~6000	H1299, H1993	_

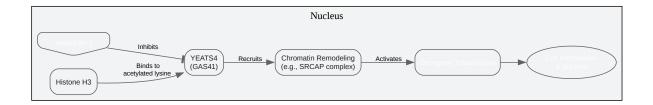
In Vivo Effects: Pharmacokinetics and Efficacy

In vivo studies are crucial for evaluating a compound's therapeutic potential in a whole organism, providing insights into its pharmacokinetics (how the body processes the drug) and its actual effectiveness in a disease model. While detailed in vivo efficacy data for **Yeats4-IN-1** is limited in publicly available literature, pharmacokinetic studies in rodents have shown its potential for use in living organisms.[1] For comparison, studies on the genetic knockdown of YEATS4 have demonstrated significant tumor growth inhibition in animal models, supporting the therapeutic rationale for YEATS4 inhibition.

Signaling Pathway and Experimental Workflows



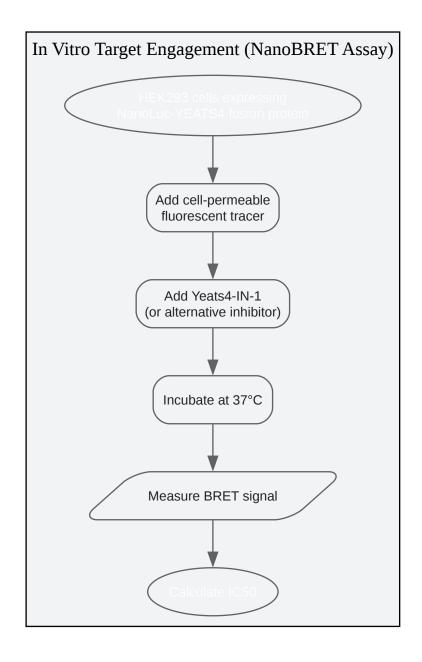
To visualize the mechanism of action and experimental designs, the following diagrams are provided.



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Caption: Mechanism of action of Yeats4-IN-1.

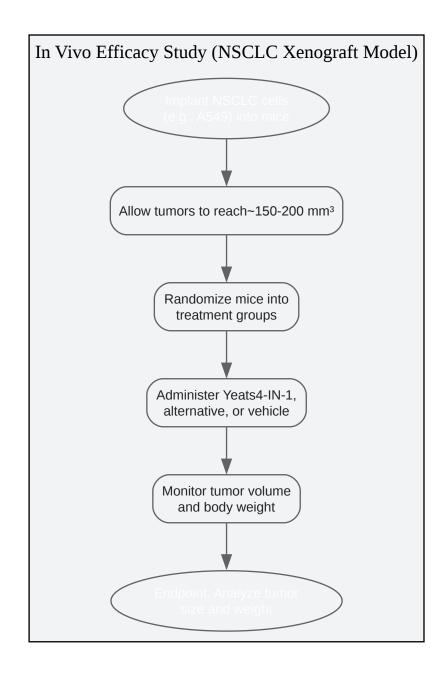




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Caption: A typical in vitro experimental workflow.





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Caption: A standard in vivo experimental design.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of YEATS4 inhibitors.



Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H) of the interaction.

- Preparation: The YEATS4 protein is placed in the sample cell, and the inhibitor (e.g., Yeats4-IN-1) is loaded into the injection syringe. Both are in an identical buffer solution to minimize heats of dilution.
- Titration: A series of small injections of the inhibitor into the protein solution is performed.
- Measurement: The heat change after each injection is measured by the calorimeter.
- Analysis: The data are fitted to a binding model to determine the thermodynamic parameters
 of the interaction.

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein.

- Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc luciferase-YEATS4 fusion protein.
- Assay Setup: The cells are plated in a multi-well plate and incubated with a cell-permeable fluorescent tracer that binds to YEATS4.
- Compound Addition: The test compound (e.g., Yeats4-IN-1) is added at various concentrations. If the compound binds to YEATS4, it will displace the fluorescent tracer.
- Signal Detection: A substrate for NanoLuc is added, and the BRET signal (energy transfer from NanoLuc to the tracer) is measured. A decrease in the BRET signal indicates target engagement by the compound.
- Data Analysis: The IC50 value, representing the concentration of the compound that inhibits
 50% of the tracer binding, is calculated.



In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- Cell Implantation: Human NSCLC cells (e.g., A549 or H1993) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
- Treatment: The mice are randomized into groups and treated with the test compound (e.g., Yeats4-IN-1), a vehicle control, or a positive control, typically via oral gavage or intraperitoneal injection, for a specified duration.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.

In conclusion, **Yeats4-IN-1** is a potent and selective inhibitor of YEATS4 with demonstrated in vitro activity. While its in vivo efficacy data is still emerging, the collective evidence supporting YEATS4 as a valid cancer target suggests that inhibitors like **Yeats4-IN-1** hold promise for further development. The comparison with other inhibitors and the detailed protocols provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery.

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